molecular formula C11H12F3NO B124288 3'-Trifluoromethylisobutyranilide CAS No. 1939-27-1

3'-Trifluoromethylisobutyranilide

Cat. No.: B124288
CAS No.: 1939-27-1
M. Wt: 231.21 g/mol
InChI Key: GETMKVRSDFVVHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Trifluoromethylisobutyranilide typically involves the acylation of 3-trifluoromethylaniline. One common method includes the use of isobutyryl chloride or isobutyric anhydride as acylating agents . The reaction is carried out under reflux conditions with iron powder and isobutyric acid, resulting in the formation of 3’-Trifluoromethylisobutyranilide .

Industrial Production Methods: Industrial production of 3’-Trifluoromethylisobutyranilide follows similar synthetic routes but on a larger scale. The process involves the nitration of benzotrifluoride, followed by reduction and acylation in a single pot reaction . This method is economically beneficial and yields high quantities of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-Trifluoromethylisobutyranilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon or iron powder in acidic conditions.

    Substitution: Reagents like sodium hydroxide or other strong bases are used.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted anilides.

Scientific Research Applications

3’-Trifluoromethylisobutyranilide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3’-Trifluoromethylisobutyranilide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals like flutamide .

Properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETMKVRSDFVVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057674
Record name 3-Trifluoromethylisobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1939-27-1
Record name 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1939-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethylisobutyranilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Trifluoromethylisobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-trifluoromethylisobutyranilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-TRIFLUOROMETHYLISOBUTYRANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3NS36X991
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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